molecular formula C20H20N4O4 B4627144 6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one

Cat. No. B4627144
M. Wt: 380.4 g/mol
InChI Key: DPIUJAAGBCAIIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one involves complex reactions that yield a variety of structurally related molecules. For example, the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione through the treatment of 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid with PPA showcases the intricate nature of creating benzofuran derivatives, a category to which our compound of interest belongs (Jackson & Marriott, 2002).

Molecular Structure Analysis

The molecular structure of compounds in this category often features complex aromatic systems with multiple substituents that influence their physical and chemical properties. For instance, the crystal structure analysis of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)-2H-1,2,4-triazole-3(4H)-thione, reveals a triclinic system with specific dihedral angles, highlighting the importance of structural analysis in understanding compound behavior (Xu et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving 6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one derivatives are central to their functional application and understanding their chemical properties. For example, the synthesis and antioxidant ability of new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol demonstrate the potential reactivity and applications of similar compounds in antioxidative contexts (Hussain, 2016).

Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds related to the one have been synthesized and evaluated for their antioxidant properties. For example, a study focused on the synthesis and antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol. These compounds exhibited significant free-radical scavenging ability, highlighting their potential as antioxidants (Hussain, 2016).

Aminomethylation and Chemical Modification

Research into the aminomethylation of benzofuran derivatives, including methods for synthesizing 4,5-dihydroxybenzofuran derivatives, has been conducted. This work provides insights into chemical modifications that can enhance the utility of benzofuran compounds in various applications (Grinev et al., 1983).

Novel Compounds with Antimicrobial Activity

Studies have identified new compounds with potential antimicrobial activity. For instance, new derivatives of griseofulvin isolated from a mangrove endophytic fungus showed moderate antitumor and antimicrobial activity (Xia et al., 2011). This suggests that similar complex molecules may also possess valuable biological activities.

Nanotechnology Applications

Research into the recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition illustrates the potential of benzofuran derivatives in nanotechnology and materials science. The successful preparation of single-phase ceria nanoparticles demonstrates the utility of these compounds in creating advanced materials (Veranitisagul et al., 2011).

properties

IUPAC Name

6,7-dimethoxy-3-[[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]amino]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-12-4-6-13(7-5-12)10-24-11-21-20(23-24)22-18-14-8-9-15(26-2)17(27-3)16(14)19(25)28-18/h4-9,11,18H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIUJAAGBCAIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one
Reactant of Route 2
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one
Reactant of Route 3
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one
Reactant of Route 5
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one
Reactant of Route 6
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one

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